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Compound of Interest

Compound Name: Lanreotide acetate

Cat. No.: B3349777 Get Quote

This guide provides a comprehensive comparison of Lanreotide acetate with other

somatostatin analogs (SSAs), primarily octreotide and pasireotide, based on available clinical

and preclinical data. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of Lanreotide acetate's

performance and to provide detailed methodologies for key comparative studies.

Executive Summary
Lanreotide acetate is a long-acting synthetic analog of somatostatin, a hormone that regulates

various cellular functions. It exerts its effects by binding to somatostatin receptors (SSTRs),

with a high affinity for SSTR2 and SSTR5.[1] This interaction triggers a cascade of intracellular

events, leading to the inhibition of hormone secretion and cell proliferation.[1][2] Lanreotide is

indicated for the treatment of acromegaly, gastroenteropancreatic neuroendocrine tumors

(GEP-NETs), and carcinoid syndrome.[1] Clinical studies have demonstrated its efficacy and

safety in these conditions, often in comparison to other SSAs like octreotide and pasireotide.

Comparative Efficacy
The clinical efficacy of Lanreotide acetate has been evaluated in various settings, primarily

against octreotide and pasireotide.
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In the treatment of acromegaly, a retrospective, comparative, head-to-head study of newly

diagnosed patients found no significant difference in the prevalence of disease control (GH and

IGF-I levels), tumor shrinkage, improvement of cardiovascular risk markers, and side effects

between Lanreotide and octreotide LAR.[3] Specifically, GH and IGF-I were controlled in 77.7%

of patients treated with octreotide LAR and 59.3% of patients treated with Lanreotide (p=0.26).

Another study involving patients previously treated with Lanreotide SR showed that switching

to octreotide LAR once monthly was more effective in reducing GH and IGF-I levels.

For patients with carcinoid syndrome, the ELECT trial, a randomized, double-blind, placebo-

controlled study, demonstrated that Lanreotide depot/autogel at a dose of 120 mg significantly

reduced the need for short-acting octreotide as rescue medication compared to placebo. The

adjusted mean percentage of days with rescue octreotide use was 33.7% in the Lanreotide

group versus 48.5% in the placebo group.

In the context of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), the CLARINET

study, a randomized, double-blind, placebo-controlled trial, showed that Lanreotide was

associated with significantly prolonged progression-free survival among patients with

metastatic enteropancreatic neuroendocrine tumors of grade 1 or 2 (Ki-67 <10%). The

estimated rates of progression-free survival at 24 months were 65.1% in the Lanreotide group

and 33.0% in the placebo group.

Lanreotide acetate vs. Pasireotide
The PAOLA study, a randomized, phase 3 trial, compared the efficacy of pasireotide LAR with

continued treatment with octreotide LAR or Lanreotide Autogel in patients with acromegaly

inadequately controlled on first-generation SSAs. The results showed that a significantly

greater proportion of patients treated with pasireotide LAR (40 mg and 60 mg) achieved

biochemical control (defined as mean GH concentration <2.5 μg/L and normalized IGF-1

concentration) at 24 weeks compared to the active control group (15.4% and 20.0% vs 0%,

respectively).

Data Presentation
Table 1: Comparative Efficacy of Lanreotide Acetate in
Acromegaly
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Study Comparator
Patient
Population

Key
Efficacy
Endpoint

Lanreotide
Acetate
Result

Comparator
Result

Head-to-head

retrospective

study

Octreotide

LAR

54 newly

diagnosed

acromegaly

patients

GH and IGF-I

control at 12

months

59.3% of

patients

77.7% of

patients

(p=0.26)

Switch study
Octreotide

LAR

125

acromegaly

patients

previously

treated with

Lanreotide

SR

Mean GH

concentration

after 3

months

-

Significant

decrease

from baseline

(p < 0.001)

PAOLA trial

Pasireotide

LAR (and

Octreotide

LAR)

198

acromegaly

patients

inadequately

controlled on

first-

generation

SSAs

Biochemical

control at 24

weeks

0% of

patients (in

active control

group with

Lanreotide)

15.4%

(Pasireotide

40mg),

20.0%

(Pasireotide

60mg)

Table 2: Efficacy of Lanreotide Acetate in
Neuroendocrine Tumors and Carcinoid Syndrome
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Study Indication Comparator
Key
Efficacy
Endpoint

Lanreotide
Acetate
Result

Comparator
/Placebo
Result

CLARINET

trial
GEP-NETs Placebo

Progression-

free survival

at 24 months

65.1% 33.0%

ELECT trial
Carcinoid

Syndrome
Placebo

Mean

percentage of

days with

rescue

octreotide

use

33.7% 48.5%

Experimental Protocols
CLARINET Study: Lanreotide in Metastatic
Enteropancreatic Neuroendocrine Tumors

Study Design: A 96-week, international, randomized, double-blind, placebo-controlled, phase

3 trial.

Patient Population: 204 patients with advanced, well- or moderately-differentiated, non-

functioning, somatostatin receptor-positive enteropancreatic neuroendocrine tumors with a

Ki-67 proliferative index below 10%.

Treatment Regimen: Patients were randomized to receive either Lanreotide Autogel at a

dose of 120 mg (n=101) or placebo (n=103) administered every 28 days by deep

subcutaneous injection.

Primary Endpoint: Progression-free survival, defined as the time from randomization to

disease progression or death.

Tumor Assessment: Tumor response was evaluated centrally using the Response Evaluation

Criteria in Solid Tumors (RECIST), version 1.0.
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PAOLA Study: Pasireotide vs. Lanreotide/Octreotide in
Acromegaly

Study Design: A 24-week, multicenter, randomized, phase 3 trial.

Patient Population: 198 patients with inadequately controlled acromegaly (mean GH

concentration >2.5 μg/L and IGF-1 concentration >1.3 times the upper normal limit) who had

received monotherapy with octreotide LAR 30 mg or Lanreotide Autogel 120 mg for at least 6

months.

Treatment Regimen: Patients were randomly assigned (1:1:1) to receive pasireotide LAR 40

mg, pasireotide LAR 60 mg, or continued treatment with octreotide or Lanreotide (active

control) once every 28 days for 24 weeks.

Primary Endpoint: The proportion of patients achieving biochemical control, defined as a

mean GH concentration of less than 2.5 μg/L and a normalized IGF-1 concentration.

In Vitro Efficacy Testing of Somatostatin Analogs
(General Protocol)

Objective: To determine the binding affinity and antiproliferative effects of somatostatin

analogs.

Cell Lines: Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) or pituitary

adenoma cells expressing somatostatin receptors.

Receptor Binding Assay:

Cell membranes expressing SSTRs are incubated with a radiolabeled somatostatin analog

(e.g., 125I-[Tyr11]-SRIF-14) and varying concentrations of the unlabeled competitor drug

(Lanreotide, octreotide, etc.).

The amount of bound radioactivity is measured to determine the half-maximal inhibitory

concentration (IC50), which reflects the binding affinity of the drug.

Cell Proliferation Assay:
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Cells are seeded in multi-well plates and treated with different concentrations of the

somatostatin analog for a specified period (e.g., 72 hours).

Cell viability is assessed using methods such as MTT or WST-1 assays.

The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated.
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Caption: Lanreotide Acetate Signaling Pathway.
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Screening & Randomization
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Caption: Generalized Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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